Cas no 1153252-65-3 (2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide)

2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide is a specialized organic compound featuring a piperidine core with an acetamide linkage and a methoxyethyl substituent. Its structural design combines a primary amine group on the piperidine ring with a polar methoxyethyl side chain, enhancing solubility and reactivity in various synthetic applications. This compound is particularly valuable in medicinal chemistry and pharmaceutical research, where it serves as a versatile intermediate for the development of bioactive molecules. Its well-defined functional groups allow for selective modifications, making it useful in the synthesis of potential drug candidates, particularly those targeting central nervous system (CNS) disorders or receptor-specific interactions. The compound’s stability and synthetic flexibility contribute to its utility in advanced chemical research.
2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide structure
1153252-65-3 structure
Product Name:2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
CAS No:1153252-65-3
MF:C10H21N3O2
MW:215.292642354965
CID:4773146
Update Time:2025-08-04

2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
    • 2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
    • Inchi: 1S/C10H21N3O2/c1-15-7-4-12-10(14)8-13-5-2-9(11)3-6-13/h9H,2-8,11H2,1H3,(H,12,14)
    • InChI Key: YCBNAGXBTZBBPZ-UHFFFAOYSA-N
    • SMILES: O=C(CN1CCC(CC1)N)NCCOC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 191
  • XLogP3: -0.9
  • Topological Polar Surface Area: 67.6

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$ 115.00 2022-06-08
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Additional information on 2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide

2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide: A Comprehensive Overview

The compound 2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide, identified by the CAS number 1153252-65-3, is a structurally complex organic molecule with significant potential in various pharmacological applications. This compound has garnered attention in recent years due to its unique chemical properties and promising biological activities. The molecule consists of a piperidine ring, an amide group, and a methoxyethyl substituent, which collectively contribute to its diverse functional groups and reactivity.

Recent studies have highlighted the importance of 4-Aminopiperidine derivatives in drug discovery, particularly in the development of agents targeting central nervous system disorders. The presence of the amide group in this compound enhances its ability to form hydrogen bonds, which is crucial for interactions with biological targets such as enzymes and receptors. Additionally, the methoxyethyl substituent introduces hydrophilic properties, potentially improving the compound's solubility and bioavailability.

The synthesis of 2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide involves a multi-step process that typically includes nucleophilic substitution and amide bond formation. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for pharmacological testing. Recent advancements in green chemistry have also been applied to minimize environmental impact during synthesis.

In terms of pharmacology, this compound has shown potential as a modulator of various ion channels and receptors. For instance, studies have demonstrated its ability to interact with nicotinic acetylcholine receptors, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Furthermore, its structural similarity to known analgesics suggests it may possess pain-relieving properties.

The application of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed key interactions that contribute to its binding affinity with target proteins. These insights are invaluable for guiding further optimization of the compound's structure to improve efficacy and reduce off-target effects.

In conclusion, 2-(4-Aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide represents a promising lead compound in drug discovery research. Its unique chemical structure, coupled with recent advances in synthetic and computational techniques, positions it as a valuable tool for addressing unmet medical needs. Continued exploration into its pharmacokinetics, toxicity profile, and therapeutic potential will undoubtedly shed further light on its clinical utility.

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